MAPK10 (JNK3) Inhibition: 265-fold Weaker than SP600125—Defining the Activity Floor
In a biochemical TR-FRET dose-response assay (PubChem AID 1284) performed at The Scripps Research Institute, 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide inhibited MAPK10 (JNK3) with an IC50 of 23,900 nM [1]. By contrast, the well-characterized ATP-competitive JNK inhibitor SP600125 exhibits a JNK3 IC50 of 90 nM under comparable biochemical conditions [2]. This represents a 265-fold difference in potency, establishing that the target compound is a weak MAPK10 ligand and should not be used as a primary JNK3 chemical probe.
| Evidence Dimension | MAPK10 (JNK3) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 23,900 nM (23.9 µM) |
| Comparator Or Baseline | SP600125: IC50 = 90 nM for JNK3 |
| Quantified Difference | 265-fold weaker (23,900 / 90) |
| Conditions | Biochemical TR-FRET assay; Scripps Research Institute MLSCN HTS (PubChem AID 1284) for target compound; published biochemical IC50 for SP600125 |
Why This Matters
Procurement for JNK3-focused projects requires knowing the compound is ~265-fold less potent than the standard tool inhibitor, preventing misapplication in kinase-centric studies.
- [1] PubChem BioAssay AID 1284. Dose response biochemical screening assay for inhibitors of c-Jun N-Terminal Kinase 3 (JNK3). The Scripps Research Institute Molecular Screening Center. Deposited 2008-05-19. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681-13686. Reported JNK3 IC50 = 90 nM. View Source
